NEP Inhibition Potency: Sacubitril vs. Thiorphan (In Vitro IC50)
Sacubitril's active metabolite LBQ657 demonstrates marginally higher neprilysin inhibitory potency compared to the direct-acting NEP inhibitor thiorphan. In standardized enzymatic assays, sacubitril (as LBQ657) inhibits NEP with an IC50 of 5 nM , whereas thiorphan exhibits an IC50 of 6.9 nM under comparable conditions . While this 1.4 nM absolute difference is modest, sacubitril's prodrug formulation confers additional pharmacokinetic advantages not captured by isolated enzyme assays.
| Evidence Dimension | Neprilysin inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Thiorphan: 6.9 nM |
| Quantified Difference | Sacubitril (as LBQ657) is 1.38-fold more potent (1.4 nM absolute difference in IC50) |
| Conditions | In vitro enzymatic assay using purified neprilysin; sacubitril data reflects active metabolite LBQ657 |
Why This Matters
Sacubitril's 5 nM IC50 establishes it as a high-potency NEP inhibitor suitable for low-dose formulation and receptor occupancy studies, though thiorphan remains a viable alternative for in vitro experiments where prodrug activation is not required.
